molecular formula C32H42O5 B15285182 Guar gum base-hydrolyzed

Guar gum base-hydrolyzed

Cat. No.: B15285182
M. Wt: 506.7 g/mol
InChI Key: MFUOANGVUFFOHJ-UHFFFAOYSA-N
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Description

Guar gum base-hydrolyzed is a derivative of guar gum, a galactomannan polysaccharide extracted from the endosperm of guar beans (Cyamopsis tetragonolobus). Guar gum is widely used in the food industry as a thickener and stabilizer due to its high viscosity in aqueous solutions. The base hydrolysis of guar gum results in the production of partially hydrolyzed guar gum, which has lower molecular weight and viscosity compared to the native guar gum .

Scientific Research Applications

Hydrolyzed guar gum, also known as partially hydrolyzed guar gum (PHGG), is derived from guar gum, a natural polysaccharide obtained from the seeds of the guar plant (Cyamopsis tetragonoloba). The hydrolysis process reduces the molecular weight of guar gum, leading to a product with significantly lower viscosity and altered functional properties. This modification enhances its solubility and utility in various applications, particularly in the food and pharmaceutical industries.

Chemical Structure and Production

PHGG is produced by controlled enzymatic hydrolysis of guar gum seeds . This process involves using β-endo-mannanase to selectively cut the main mannan backbone-chain, leaving the pendant galactosyl groups intact . The resulting product has smaller galactomannan molecules . The molecular size of PHGG ranges from 1,000 to 100,000 daltons, with an average molecular weight of 20,000 daltons .

Properties of Hydrolyzed Guar Gum

Hydrolyzed guar gum exhibits several beneficial properties:

  • Solubility: PHGG is soluble in water .
  • Low Viscosity: It has very low viscosity .
  • Sensory Characteristics: PHGG is almost free of color and taste .
  • Heat Stability: PHGG exhibits better heat stable properties having more zones of degradation than crude guar gum .
  • Non-Toxicity: Hydrolyzed guar-galactomannans are safe and can be used in food products with improved heat stability .

Role as a Prebiotic

Hydrolyzed guar gum acts as a soluble dietary fiber, promoting gut health by enhancing the growth of beneficial gut microbiota. The metabolic breakdown products of hydrolyzed guar gum, namely mannose and galactose, can be fermented by colonic microflora, contributing to improved digestive health. PHGG improves human stool form via regulating intestinal microbiota .

Biological Activity

Hydrolyzed guar gum, particularly in its partially hydrolyzed form (PHGG), has garnered attention for its diverse biological activities and health benefits. This article explores the biological activity of hydrolyzed guar gum, focusing on its physiological effects, applications in food science, and potential therapeutic uses.

Composition and Properties

Hydrolyzed guar gum is derived from the seeds of the Cyamopsis tetragonoloba plant. The hydrolysis process reduces the molecular weight of the polysaccharide, altering its viscosity and solubility properties. The chemical structure remains largely intact, with the primary components being mannose and galactose in a 2:1 ratio. The reduction in viscosity makes PHGG a suitable candidate for various dietary applications, particularly as a soluble fiber.

Property Guar Gum Partially Hydrolyzed Guar Gum (PHGG)
Viscosity (1% solution)2000-3000 mPa·s<10 mPa·s
Molecular WeightHigh (~200,000 Da)Low (2,000-30,000 Da)
SolubilityLowHigh
FermentabilityModerateHigh

Prebiotic Effects

Hydrolyzed guar gum has been shown to function as a prebiotic, promoting the growth of beneficial gut bacteria. In a study involving mice, PHGG significantly increased fecal moisture and accelerated intestinal transit time after inducing constipation. The treatment led to enhanced production of short-chain fatty acids (SCFAs), which are crucial for gut health and have anti-inflammatory properties .

Safety Profile

Research indicates that PHGG exhibits minimal toxicity. In hemolytic activity tests, both crude and hydrolyzed forms showed low levels of hemolysis (1.9% to 7.24%), suggesting safety for human consumption . Additionally, regulatory assessments have deemed PHGG non-carcinogenic and without reproductive or developmental toxicity .

Applications in Food Science

Hydrolyzed guar gum is utilized in various food products due to its thickening and stabilizing properties. It improves texture and enhances dietary fiber content without significantly increasing viscosity. This makes it particularly valuable in low-calorie food formulations.

Case Study: Yoghurt Production

A study investigated the effects of hydrolyzed versus non-hydrolyzed guar gum on yoghurt quality. The results indicated that yoghurt made with hydrolyzed guar gum had lower pH levels and higher acidity due to enhanced bacterial activity, which is beneficial for fermentation processes . Additionally, the syneresis levels were lower in samples containing hydrolyzed gum, indicating better texture retention.

Therapeutic Potential

Recent clinical studies have explored the cognitive benefits of PHGG supplementation. In a randomized controlled trial involving elderly participants, daily intake of PHGG resulted in significant improvements in visual memory and sleep quality compared to a placebo group . These findings suggest that PHGG may influence cognitive functions through mechanisms related to gut health.

Q & A

Basic Research Questions

Q. What methodological approaches are standard for enzymatic hydrolysis of guar gum in academic research?

Enzymatic hydrolysis protocols typically involve cellulase (e.g., from Aspergillus niger) at concentrations of 0.25–1.25 mg/g, pH 3–7, temperatures of 20–60°C, and reaction times of 1–5 hours. Viscosity reduction, measured via Brookfield viscometers (spindle No. 2 at 20 rpm), serves as the primary efficiency metric. Central composite design (CCD) is often employed to study variable interactions while minimizing experimental runs .

Q. Which analytical techniques are critical for assessing hydrolysis efficiency?

Key methods include:

  • Viscosity analysis : Using viscometers under standardized conditions (25°C, 20 rpm).
  • Physicochemical profiling : Moisture, ash, protein, and galactomannan content (e.g., 83.64% in raw guar gum) via gravimetric or chromatographic assays .

Q. How does galactomannan content influence guar gum’s hydrolysis susceptibility?

High galactomannan levels (∼83%) correlate with increased viscosity due to β-1,4-mannose backbone integrity. Hydrolysis disrupts these linkages, reducing molecular weight and viscosity. Post-hydrolysis galactomannan quantification validates enzymatic efficacy .

Q. What are reproducibility considerations for enzymatic hydrolysis studies?

Standardize enzyme activity (IU/mg), buffer systems (pH control), agitation (100 rpm), and substrate concentration (e.g., 4 g guar gum/396 mL water). Detailed reporting of temperature, time, and cellulase sources ensures cross-lab consistency .

Advanced Research Questions

Q. How can multivariate experimental designs optimize guar gum hydrolysis?

Central composite design (CCD) under response surface methodology (RSM) enables simultaneous variation of factors (e.g., cellulase, pH, temperature). Second-order polynomial regression models and ANOVA (α = 0.05) identify significant variables (e.g., pH and temperature interactions reduce viscosity to 4–35 cP). This approach minimizes runs while maximizing data resolution .

Q. What statistical methods resolve contradictions in hydrolysis efficiency data across studies?

Multivariate regression and meta-analysis of regression coefficients (e.g., linear, quadratic terms) reconcile discrepancies. Differences may arise from enzyme sources (e.g., Aspergillus niger vs. bacterial cellulases) or hydrolysis conditions. Cross-study validation via standardized protocols is recommended .

Q. How does molecular weight distribution of hydrolyzed guar gum affect bioactivity?

Size-exclusion chromatography profiles link lower molecular weight (MW) fractions to enhanced short-chain fatty acid (SCFA) production (e.g., propionate, butyrate) in gut models. These SCFAs activate PPARγ and GLP-1 pathways, mitigating metabolic syndrome in vivo .

Q. Can Taguchi’s orthogonal array design improve post-hydrolysis derivatization?

Taguchi L₁₆ design optimizes factors (e.g., quaternization agents, reaction time) with minimal runs. Signal-to-noise ratios identify optimal conditions for cold-water solubility and antimicrobial properties, validated via FTIR and DSC .

Q. What mechanistic models explain dose-dependent effects on gut microbiota?

In vitro fermentation models with metagenomic analysis reveal bifidogenic effects at 2–5% w/v hydrolysate concentrations. Dose-response curves for SCFA production fit Monod kinetics, linking substrate availability to microbial growth rates .

Q. What ethical and data management frameworks apply to in vivo studies?

  • Human studies : GDPR compliance for personal data; explicit consent for microbiota analysis.
  • Animal models : Adhere to 3Rs principles (replacement, reduction, refinement).
  • Data management : Detailed plans for storage, sharing, and reproducibility (e.g., via FAIR principles) .

Tables

Key Variables in Enzymatic Hydrolysis Optimization
Variable
Cellulase concentration
pH
Temperature
Time
Source: Adapted from Mudgil & Sh ( )
Molecular Weight vs. Bioactivity
MW Range (kDa)
50–100
10–50
<10
Source: den Besten et al. ( )

Properties

Molecular Formula

C32H42O5

Molecular Weight

506.7 g/mol

IUPAC Name

6-(3,13-dihydroxy-8,12,14-trimethyl-16-phenylhexadeca-4,6,8,10-tetraenylidene)-5-hydroxy-2,4-dimethylpyran-3-one

InChI

InChI=1S/C32H42O5/c1-22(13-11-14-23(2)30(34)24(3)18-19-27-15-7-6-8-16-27)12-9-10-17-28(33)20-21-29-32(36)25(4)31(35)26(5)37-29/h6-17,21,23-24,26,28,30,33-34,36H,18-20H2,1-5H3

InChI Key

MFUOANGVUFFOHJ-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)C(=C(C(=CCC(C=CC=CC(=CC=CC(C)C(C(C)CCC2=CC=CC=C2)O)C)O)O1)O)C

Origin of Product

United States

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